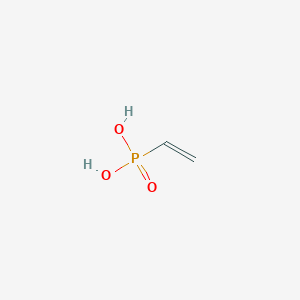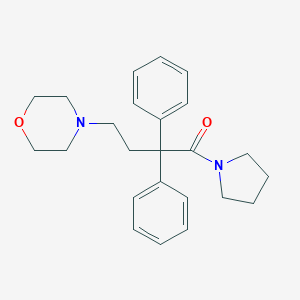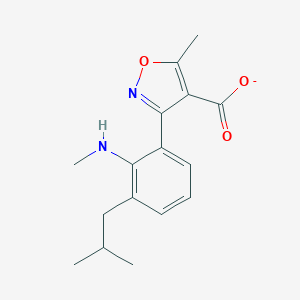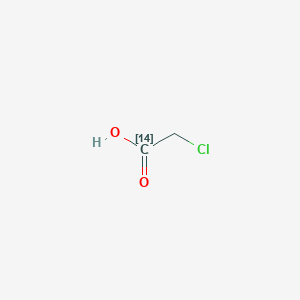![molecular formula C19H20O2 B154686 Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- CAS No. 1943-96-0](/img/structure/B154686.png)
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is a chemical compound that is commonly used in scientific research. It is also known as DABCO, which is an acronym for di-aza-bicyclo-octane. This compound has a bicyclic structure, which makes it a useful building block for many organic molecules.2.1]hept-2-ylidenebis-.
Mécanisme D'action
The mechanism of action of Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is not fully understood. However, it is believed that DABCO acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. This makes it a useful catalyst in many organic reactions. DABCO can also act as a nucleophile, which means it can attack electrophilic centers in a molecule.
Effets Biochimiques Et Physiologiques
There are no known biochemical or physiological effects of Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-. This compound is not used as a drug or medication, and it is not known to have any toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- in lab experiments is its stability. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also a versatile building block that can be used in a variety of organic synthesis reactions.
One limitation of using Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is its cost. It is a relatively expensive compound compared to other catalysts and reagents. It is also not very soluble in water, which can make it difficult to work with in aqueous reactions.
Orientations Futures
There are many future directions for research on Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-. One area of research is the development of new synthetic methods using DABCO as a catalyst. Another area of research is the use of DABCO as a ligand in coordination chemistry. Additionally, there is potential for the use of DABCO in the development of new materials, such as polymers and nanoparticles.
Conclusion
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is a useful compound in scientific research due to its stability and versatility. It can be synthesized using a variety of methods and has many applications in organic synthesis and coordination chemistry. While its mechanism of action is not fully understood, it is believed to act as a Lewis base and nucleophile. There are no known biochemical or physiological effects of this compound, and it is relatively expensive to use in lab experiments. However, there is potential for future research in the development of new synthetic methods, coordination chemistry, and materials science.
Méthodes De Synthèse
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with ethylenediamine. This reaction produces DABCO as the final product. Another method involves the reaction of cyclohexene with nitrosyl chloride in the presence of sodium hydroxide. This reaction produces DABCO as well as other byproducts.
Applications De Recherche Scientifique
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- has many scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. It can also be used as a ligand in coordination chemistry. DABCO has been shown to be an effective catalyst in a variety of reactions, including the oxidation of alcohols, the reduction of ketones, and the synthesis of cyclic carbonates.
Propriétés
Numéro CAS |
1943-96-0 |
|---|---|
Nom du produit |
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- |
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C19H20O2/c20-17-7-3-14(4-8-17)19(12-13-1-2-16(19)11-13)15-5-9-18(21)10-6-15/h3-10,13,16,20-21H,1-2,11-12H2 |
Clé InChI |
RBWZNZOIVJUVRB-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canonique |
C1CC2CC1CC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Autres numéros CAS |
1943-96-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



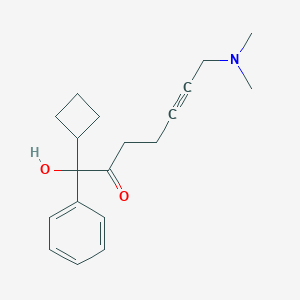
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
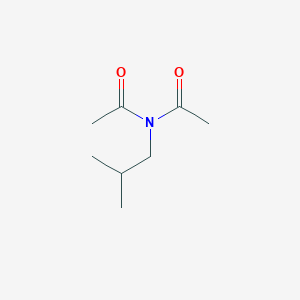
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
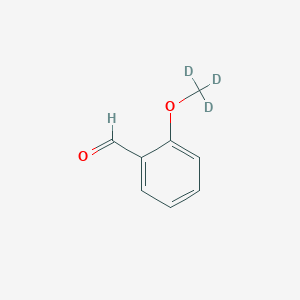

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
